

Application Note: Quantitative Analysis of Prometon in Groundwater using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Prometon-d3*

Cat. No.: *B12295415*

[Get Quote](#)

Introduction

Prometon is a non-selective triazine herbicide used for the control of broadleaf and grassy weeds in non-crop areas. Due to its mobility and persistence in soil, prometon can leach into groundwater, posing a potential risk to drinking water resources.^[1] Regulatory bodies have established maximum contaminant levels (MCLs) for prometon in drinking water, necessitating sensitive and accurate analytical methods for its monitoring.

This application note describes a robust and sensitive method for the quantitative analysis of prometon in groundwater samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, **Prometon-d3**, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Principle

The method involves the extraction and concentration of prometon from groundwater samples using a C18 solid-phase extraction cartridge. The extracted analyte is then separated from other matrix components using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by the isotope dilution method, using **Prometon-d3** as the internal standard.

Materials and Reagents

- Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).
- Standards: Prometon analytical standard, **Prometon-d3** (methoxy-d3) internal standard.
- SPE Cartridges: C18 SPE cartridges (e.g., 500 mg, 6 mL).
- Reagents: Sodium sulfite for dechlorination (if necessary).
- Glassware: Volumetric flasks, autosampler vials, etc.

Experimental Protocols

Sample Collection and Preservation

- Collect groundwater samples in amber glass bottles to prevent photodegradation.
- If the samples contain residual chlorine, dechlorinate by adding sodium sulfite.
- Acidify the samples to a pH < 2 with a suitable acid to improve the stability of prometon.
- Store the samples at 4°C and extract within seven days of collection.

Standard and Internal Standard Preparation

- Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve Prometon and **Prometon-d3** in methanol to prepare individual primary stock solutions.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions in a suitable solvent (e.g., methanol/water).
- Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of **Prometon-d3** in methanol.

Solid-Phase Extraction (SPE)

- Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

- Sample Loading: Load 500 mL of the groundwater sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min. Before loading, spike the sample with a known amount of the **Prometon-d3** internal standard spiking solution.
- Cartridge Washing: Wash the cartridge with 5 mL of reagent water to remove any interfering substances.
- Cartridge Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.
- Elution: Elute the retained analytes from the cartridge with 5 mL of methanol into a collection tube.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography system.
- MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 μ m).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Injection Volume: 10 μ L.

Table 1: LC Gradient Program

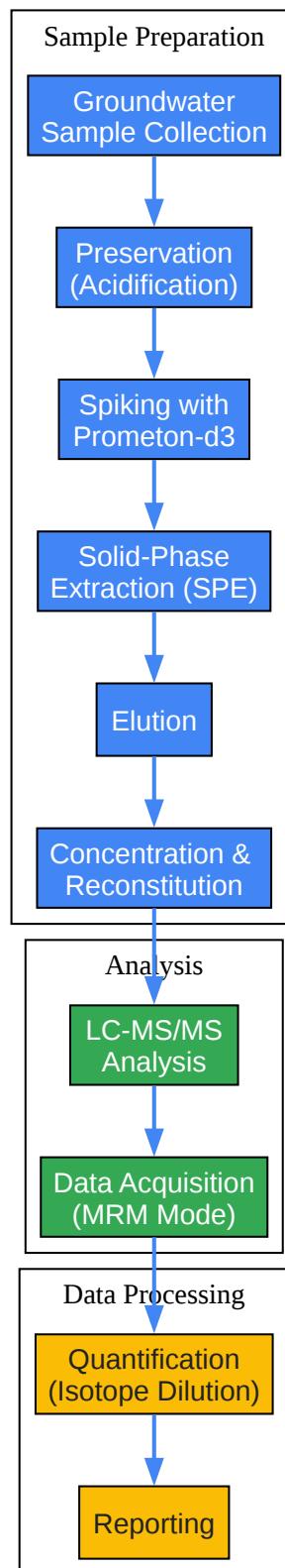
Time (min)	%A	%B
0.0	90	10
5.0	10	90
7.0	10	90
7.1	90	10
10.0	90	10

Table 2: MS/MS Parameters

Parameter	Setting
Ionization Mode	ESI Positive
Capillary Voltage	3.5 kV
Desolvation Temperature	350°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr

Table 3: MRM Transitions for Prometon and **Prometon-d3**

Compound	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)
Prometon	226.2	142.1	184.2
Prometon-d3	229.2	145.1	187.2


Data Presentation

The following table summarizes the performance characteristics of a similar method for prometon analysis in water, which utilized prometryn as an internal standard.[2] The use of **Prometon-d3** is expected to yield comparable or improved performance.

Table 4: Method Performance Data (using Prometryn as Internal Standard)[2]

Parameter	Result
Limit of Quantitation (LOQ)	0.100 mg/L
Limit of Detection (LOD)	0.0000026 mg/L
Recovery at LOQ	98-101%
Recovery at 10x LOQ	99.5-108%
Relative Standard Deviation (RSD) at LOQ	2.1%
Relative Standard Deviation (RSD) at 10x LOQ	3.7%

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of prometon, deisopropylprometon, and hydroxyprometon in groundwater by high resolution liquid chromatography/mass spectrometry - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Prometon in Groundwater using Isotope Dilution Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12295415#analysis-of-prometon-in-groundwater-using-prometon-d3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com